2,2-dimethyloxazolidine
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. uobabylon.edu.iq These non-carbon atoms, known as heteroatoms, are most commonly nitrogen (N), oxygen (O), and sulfur (S). uobabylon.edu.iq Heterocyclic compounds can be classified as either aliphatic (saturated) or aromatic. uobabylon.edu.iq
The oxazolidine (B1195125) ring is a five-membered, saturated aliphatic heterocycle containing two heteroatoms: one nitrogen and one oxygen atom at positions 1 and 3, respectively. ontosight.ai The 2,2-dimethyloxazolidine system is a specific derivative of this parent ring, characterized by the presence of two methyl groups attached to the C2 carbon. This gem-dimethyl substitution provides steric hindrance and conformational rigidity, which are crucial to its chemical utility. researchgate.net This structure is a cornerstone for creating more complex chiral molecules and is particularly significant in the field of asymmetric synthesis. ontosight.aimedchemexpress.com
Historical Development of Research on this compound Systems
While the oxazolidine ring system has been known for a considerable time, intensive research into this compound derivatives gained significant momentum in the latter half of the 20th century. A pivotal milestone in the history of this compound class was the development of 1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, now widely known as "Garner's aldehyde," by Philip Garner in 1984. dntb.gov.uad-nb.infobeilstein-journals.org
Derived from the amino acid L-serine, Garner's aldehyde provided the scientific community with a configurationally stable, highly versatile chiral building block. d-nb.infobeilstein-journals.org Its introduction spurred a surge in research, as demonstrated by its use in over 600 publications since its initial report. beilstein-journals.org The development of this aldehyde showcased the profound potential of the this compound core as a chiral auxiliary and a precursor for the synthesis of complex, enantiomerically pure molecules. dntb.gov.uanih.gov Subsequent research has focused on refining the synthesis of Garner's aldehyde and expanding the applications of the this compound system into new areas, such as peptide synthesis and the creation of novel bioactive compounds. nih.govresearchgate.net
Fundamental Chemical Significance of the this compound Core
The fundamental chemical significance of the this compound core lies primarily in its role as a chiral auxiliary and a protected form of amino alcohols. The rigid, five-membered ring structure, combined with the stereocenter derived from a chiral precursor (like an amino acid), allows for excellent control over the stereochemical outcome of chemical reactions. researchgate.netacs.org
This stereocontrol is a central challenge in modern organic synthesis, particularly in the pharmaceutical industry where the physiological effects of enantiomers can differ dramatically. d-nb.info The this compound moiety effectively shields one face of a reactive group attached to it, directing incoming reagents to the opposite face with high selectivity. researchgate.net This principle has been successfully applied to a wide range of asymmetric transformations, including alkylations, aldol (B89426) condensations, and conjugate additions. researchgate.netacs.org
Furthermore, derivatives such as Garner's aldehyde are invaluable as chiral building blocks. ontosight.aisigmaaldrich.com In this context, the oxazolidine ring serves as a protective group for both the nitrogen and the hydroxyl group of a β-amino alcohol, such as serinol. ontosight.airesearchgate.net This protection allows for selective reactions at another functional group, like the aldehyde in Garner's aldehyde. ontosight.ai The oxazolidine ring can later be easily cleaved under acidic conditions to unmask the amino alcohol functionality, which is a common structural motif in many biologically active natural products, amino sugars, and pharmaceuticals. ontosight.ainih.gov
In a distinct but equally important application, this compound derivatives of serine and threonine are used as "pseudoproline dipeptides" in solid-phase peptide synthesis (SPPS). bachem.comnih.govresearchgate.net The incorporation of these units into a growing peptide chain induces a "kink" or a cis-amide bond, similar to the effect of proline. researchgate.netbachem.com This disruption of the peptide's secondary structure (like β-sheets) effectively prevents aggregation on the solid support, a common problem that can lead to failed or low-yield syntheses of long or "difficult" peptide sequences. bachem.comresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound and a Key Derivative
This table provides a summary of key physicochemical properties for the parent compound and its most prominent derivative, (S)-Garner's Aldehyde.
| Property | This compound | (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde) |
| Molecular Formula | C₅H₁₁NO nih.gov | C₁₁H₁₉NO₄ chemical-suppliers.eu |
| Molecular Weight | 101.15 g/mol nih.gov | 229.27 g/mol chemical-suppliers.eu |
| CAS Number | 20515-62-2 nih.gov | 102308-32-7 chemical-suppliers.eu |
| Appearance | Colorless liquid prepchem.com | Clear colorless to yellow oil chemical-suppliers.eu |
| Density | Not available | 1.06 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 89-92 °C at 8 mmHg prepchem.com | 83-88 °C at 1 mmHg chemical-suppliers.eu |
Table 2: Spectroscopic Data for (S)-Garner's Aldehyde
The following table details the characteristic Nuclear Magnetic Resonance (NMR) data for (S)-Garner's Aldehyde, which are critical for its identification and characterization in research. The data is for the compound dissolved in deuterated benzene (B151609) (C₆D₆) at 70°C. orgsyn.org
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constant (J) | Assignment |
| ¹H NMR | 9.33 | br s | Aldehyde proton (-CHO) |
| 3.91 | m | H at C4 | |
| 3.67 | d, J = 7.6 Hz | H at C5 | |
| 3.57 | d, J = 7.6 Hz | H at C5 | |
| 1.58 | br s | C2 Methyl protons | |
| 1.40 | br s | C2 Methyl protons | |
| 1.34 | s | tert-Butyl protons | |
| ¹³C NMR | 198.0 | - | Aldehyde carbon (C=O) |
| 151.8 | - | Carbonyl carbon (N-COO-) | |
| 95.0 | - | C2 (gem-dimethyl) | |
| 80.6 | - | Quaternary carbon of tert-butyl | |
| 65.1 | - | C4 | |
| 63.7 | - | C5 | |
| 28.3 | - | Methyl carbons of tert-butyl | |
| 26.0 | - | C2 Methyl carbon | |
| 24.1 | - | C2 Methyl carbon |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHIRTNKIXRXMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NCCO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347019 | |
| Record name | 2,2-Dimethyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-62-2 | |
| Record name | 2,2-Dimethyl-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 2,2 Dimethyloxazolidine and Its Functionalized Derivatives
Strategies for the Construction of the 2,2-Dimethyloxazolidine Ring System
The formation of the this compound ring is typically achieved through the condensation of a 1,2-amino alcohol with an appropriate carbonyl source. Several methodologies have been developed to facilitate this transformation efficiently.
Cyclization Reactions of Amino Alcohols with Carbonyl Precursors
The most traditional and direct method for synthesizing oxazolidines involves the condensation reaction between a 1,2-amino alcohol and a carbonyl compound, such as an aldehyde or a ketone. For the synthesis of this compound, acetone (B3395972) serves as the carbonyl precursor. This reaction is an equilibrium process and often requires the removal of water to drive the reaction to completion. Recent advancements include the use of microwave irradiation in the presence of air, which can facilitate the formation of an acid catalyst in situ from an aldehyde, driving the condensation process under mild conditions. wikipedia.org
Mechanistic Aspects of Oxazolidine (B1195125) Ring Formation (e.g., Imine Intermediate Pathway)
The formation of the oxazolidine ring from an amino alcohol and a carbonyl compound proceeds through a well-established mechanistic pathway. wikipedia.org The reaction initiates with the nucleophilic attack of the primary amine of the amino alcohol on the carbonyl carbon of the precursor (e.g., acetone). This is followed by dehydration to form a key imine intermediate (or Schiff base). In the subsequent and final step, an intramolecular cyclization occurs via the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic imine carbon, forming the five-membered oxazolidine ring. wikipedia.org This intramolecular step is generally rapid and establishes the heterocyclic system.
Condensation with 2,2-Dimethoxypropane (B42991)
A highly effective and widely used method for the synthesis of 2,2-dimethyloxazolidines involves the use of 2,2-dimethoxypropane (DMP). nrochemistry.com DMP, the dimethyl acetal (B89532) of acetone, serves a dual purpose in this reaction: it acts as the source of the isopropylidene group (the two methyl groups at the C-2 position) and as a dehydrating agent. The reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH). nrochemistry.com As the reaction proceeds, water is generated, which reacts with DMP to form acetone and methanol, thereby shifting the equilibrium towards the formation of the desired oxazolidine product. researchgate.net This method is particularly advantageous as it avoids the need for azeotropic distillation to remove water.
Regioselective and Stereoselective Functionalization of the this compound Skeleton
The true synthetic utility of the this compound ring is realized when it is derived from chiral amino alcohols, such as L- or D-serine. This process installs a stereocenter at the C-4 position, which can be further elaborated into various functional groups.
Introduction of Carboxylate, Hydroxymethyl, and Formyl Groups at C-4
Functional groups at the C-4 position of the this compound ring are typically introduced by starting with a correspondingly functionalized amino alcohol. L-serine and its derivatives are common starting materials.
Carboxylate Group: The direct condensation of an amino acid like L-serine with 2,2-dimethoxypropane in the presence of an acid catalyst yields the corresponding this compound-4-carboxylic acid. This compound serves as a versatile intermediate for further modifications.
Hydroxymethyl Group: The C-4 hydroxymethyl derivative, N-[(1,1-dimethylethoxy)carbonyl]-N,O-isopropylidene-L-serinol, can be prepared by the reduction of the corresponding C-4 carboxylate or ester. d-nb.info This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). nih.gov
Formyl Group: The C-4 formyl derivative, known as Garner's aldehyde (1,1-dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate), is a highly valuable and widely used chiral building block in organic synthesis. d-nb.infomasterorganicchemistry.com It is synthesized by the controlled oxidation of the C-4 hydroxymethyl compound. d-nb.info Various oxidation protocols, such as Swern or Dess-Martin periodinane oxidation, can be employed for this conversion. The aldehyde is configurationally stable and serves as a key precursor for introducing further carbon-carbon bonds. masterorganicchemistry.com
Synthesis of Alkenyl and Alkynyl Substituted 2,2-Dimethyloxazolidines
The C-4 formyl group of Garner's aldehyde is an ideal handle for chain extension reactions to introduce unsaturated moieties like alkenyl and alkynyl groups.
Alkenyl Groups: Alkenyl substituents are commonly installed at the C-4 position via the Wittig reaction. organic-chemistry.orgorganic-chemistry.org The reaction of Garner's aldehyde with a phosphonium (B103445) ylide allows for the stereoselective formation of either (E)- or (Z)-alkenes, depending on the nature of the ylide used (stabilized ylides typically favor the E-isomer, while non-stabilized ylides favor the Z-isomer). organic-chemistry.org This method provides a reliable route to C-4 vinyl and substituted vinyl derivatives.
Alkynyl Groups: The synthesis of C-4 alkynyl 2,2-dimethyloxazolidines can be achieved through several methods. One common approach is the nucleophilic addition of a metal acetylide to Garner's aldehyde, which produces a propargylic alcohol. wikipedia.orgnih.gov Another powerful method is the Corey-Fuchs reaction, which transforms the aldehyde into a terminal alkyne via a two-step sequence involving the formation of a dibromoalkene intermediate followed by treatment with a strong base like n-butyllithium. wikipedia.orgalfa-chemistry.comresearchgate.net This one-carbon homologation is highly efficient for creating terminal alkynes, which can be used in subsequent coupling reactions.
Preparation of Chiral Amino Acid and Peptide Mimics (e.g., Pseudoprolines)
The incorporation of this compound derivatives, particularly as pseudoprolines, represents a significant strategy in peptide chemistry to overcome challenges associated with "difficult sequences". These sequences often lead to peptide aggregation during solid-phase peptide synthesis (SPPS), hindering the synthesis of long or complex peptides. nih.govalmacgroup.com Pseudoprolines, formed from serine or threonine residues, act as temporary proline mimics, inducing a cis-amide bond that effectively disrupts the formation of secondary structures like β-sheets. nih.govresearchgate.net
The synthesis of these peptide mimics involves the acid-catalyzed condensation of an N-protected amino acid (like serine or threonine) with acetone or its equivalent, 2,2-dimethoxypropane, to form the this compound ring. nih.gov This transformation is typically carried out after the amino acid has been incorporated into a dipeptide to facilitate handling and subsequent peptide coupling. researchgate.netnih.gov The use of pre-formed pseudoproline dipeptide building blocks, such as Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH, is a common and efficient approach in Fmoc-SPPS. nih.govalmacgroup.com
The key advantage of this methodology is the reversibility of the modification. The this compound ring is stable to the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin, regenerating the native serine or threonine residue. nih.gov
Table 1: Examples of Pseudoproline Dipeptides Used in Peptide Synthesis
| Pseudoproline Dipeptide Building Block | Precursor Amino Acids | Application |
| Fmoc-Leu-Ser(ΨMe,Mepro)-OH | Leucine, Serine | Improve coupling efficiency and product yield in SPPS. almacgroup.com |
| Fmoc-Ala-Ser(ΨMe,Mepro)-OH | Alanine, Serine | Prevent peptide aggregation in "difficult sequences". almacgroup.com |
| Fmoc-Ser(tBu)-Thr(ΨMe,Mepro)-OH | Serine, Threonine | Facilitate synthesis of long peptide chains. almacgroup.com |
Generation of Fluorine-Containing this compound Analogs
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. While direct methods for the synthesis of fluorine-containing this compound analogs are not extensively documented, established strategies for the fluorination of heterocyclic compounds can be adapted.
One potential approach involves the synthesis of the oxazolidine ring from fluorinated precursors. For instance, the condensation of a fluorinated amino alcohol with acetone could yield the desired fluorinated this compound. The synthesis of such fluorinated amino alcohols can be a multi-step process, often starting from commercially available fluorinated building blocks.
Another strategy could involve the direct fluorination of a pre-formed this compound ring. However, this approach presents challenges due to the potential for side reactions and the need for regioselective fluorination. Modern fluorinating reagents, such as Selectfluor™, have been successfully employed in the synthesis of other fluorinated heterocycles and could potentially be applied to the this compound system under carefully optimized conditions.
A plausible synthetic route could also adapt the principles of the fluoro-Prins reaction. This reaction has been used for the diastereoselective synthesis of 4-fluorotetrahydropyrans and 4-fluoropiperidines using a nucleophilic fluorine source like DMPU/HF. nih.gov A similar intramolecular cyclization of a suitably designed unsaturated amino alcohol precursor could potentially lead to a fluorinated oxazolidine derivative.
Table 2: Potential Strategies for the Synthesis of Fluorinated this compound Analogs
| Synthetic Strategy | Description | Potential Challenges |
| Synthesis from Fluorinated Precursors | Condensation of a fluorinated amino alcohol with acetone or a ketone equivalent. | Availability and synthesis of the required fluorinated amino alcohol precursors. |
| Direct Fluorination | Electrophilic or nucleophilic fluorination of the this compound ring. | Regioselectivity and potential for ring opening or side reactions. |
| Fluoro-Prins Type Cyclization | Intramolecular cyclization of an unsaturated amino alcohol in the presence of a fluorine source. | Design and synthesis of a suitable precursor for efficient cyclization. |
Derivatization at the Nitrogen Atom (e.g., N-Acyl, N-Aroyl, N-Boc)
Functionalization of the nitrogen atom of the this compound ring is a key step in its application as a chiral auxiliary and a protecting group. A variety of substituents can be introduced, with N-acyl, N-aroyl, and N-Boc derivatives being particularly common.
N-Acylation and N-Aroylation: The introduction of acyl or aroyl groups is typically achieved by reacting the this compound with the corresponding acid chloride or anhydride (B1165640) in the presence of a base. nih.govresearchgate.net A simplified and practical method involves the direct coupling of the oxazolidine with a carboxylic acid using a coupling agent like pivaloyl chloride and a base such as triethylamine. researchgate.net This one-pot procedure avoids the need to pre-form the acid chloride or mixed anhydride. researchgate.net For less reactive systems, the use of a stronger base like butyllithium (B86547) to generate the lithium salt of the oxazolidine prior to acylation is effective. researchgate.net
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom. Its introduction is generally accomplished by reacting the this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wuxiapptec.com The choice of base can range from aqueous sodium hydroxide (B78521) to organic bases like 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent such as acetonitrile. wuxiapptec.comresearchgate.net The Boc group offers robust protection under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). researchgate.net
Table 3: Common Methods for N-Derivatization of this compound
| Derivatization | Reagents | Typical Conditions |
| N-Acylation | Acid chloride, Triethylamine | Room temperature |
| N-Aroylation | Aroyl chloride, Triethylamine, DMAP (cat.) | Room temperature |
| N-Acylation (one-pot) | Carboxylic acid, Pivaloyl chloride, Triethylamine | 0 °C to room temperature |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Acetonitrile, room temperature |
Application of Protecting Group Strategies in Multi-Step Syntheses
The this compound group serves as an effective protecting group for the 1,2-aminoalcohol functionality found in amino acids like serine and threonine. A key feature of this protecting group is its orthogonal nature in the context of many standard peptide synthesis strategies. Orthogonal protecting groups are those that can be removed under distinct conditions, allowing for the selective deprotection of different functional groups within the same molecule. medchemexpress.comnih.gov
In the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while acid-labile groups like tert-butyl (tBu) are used for side-chain protection. nih.gov The this compound group, formed from serine or threonine, is stable to the piperidine (B6355638) solution used for Fmoc removal. nih.gov However, it is cleaved by the strong acid cocktail (typically containing trifluoroacetic acid) used for the final cleavage of the peptide from the resin and the removal of the tBu-based side-chain protecting groups. nih.gov This orthogonality allows for the strategic incorporation of serine and threonine residues as pseudoprolines to disrupt aggregation, with the native side-chain functionality being restored at the final deprotection step. nih.govalmacgroup.com
The use of such protecting groups is essential for controlling the sequence of reactions in a multi-step synthesis, preventing unwanted side reactions and ensuring the desired product is obtained with high purity. medchemexpress.com
Table 4: Orthogonality of this compound in Fmoc-SPPS
| Protecting Group | Functionality Protected | Deprotection Condition | Stability of this compound |
| Fmoc | α-Amino group | 20% Piperidine in DMF | Stable |
| tBu, Boc, Trt | Side-chains (e.g., Lys, Asp, Tyr) | Trifluoroacetic acid (TFA) | Cleaved |
| This compound | Ser/Thr side-chain and backbone amide | Trifluoroacetic acid (TFA) | - |
Isotopic Labeling Approaches for Mechanistic and Tracer Studies (e.g., Carbon-13, Carbon-14)
Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological pathways. By replacing an atom with its heavier isotope (e.g., ¹²C with ¹³C or ¹⁴C), the labeled molecule can be detected and quantified using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for stable isotopes, or scintillation counting for radioisotopes.
The synthesis of isotopically labeled this compound would typically involve the use of a labeled starting material. For instance, to introduce a carbon-13 or carbon-14 (B1195169) label, one could start with an isotopically labeled amino acid, such as L-serine labeled with ¹³C or ¹⁴C at a specific carbon position. The synthesis would then proceed via the condensation of this labeled amino acid with acetone or 2,2-dimethoxypropane under acidic conditions to form the labeled this compound ring.
The primary sources for carbon-14 are typically [¹⁴C]barium carbonate or [¹⁴C]carbon dioxide, which can be converted into a variety of labeled building blocks. almacgroup.comwuxiapptec.com For carbon-13, a range of labeled precursors are commercially available, including labeled amino acids. These labeled building blocks can then be incorporated into more complex molecules through established synthetic routes.
Such labeled this compound derivatives would be invaluable for mechanistic studies, for example, to investigate the kinetics and mechanism of pseudoproline ring opening during peptide synthesis or to trace the metabolic fate of a drug candidate containing this moiety in pharmacokinetic studies. nih.govwuxiapptec.com
Table 5: Potential Routes for Isotopic Labeling of this compound
| Isotope | Labeled Precursor | Synthetic Step | Application of Labeled Product |
| Carbon-13 (¹³C) | L-[¹³C]-Serine | Condensation with acetone | Mechanistic studies of peptide synthesis by NMR. |
| Carbon-14 (¹⁴C) | L-[¹⁴C]-Serine | Condensation with 2,2-dimethoxypropane | Tracer studies in drug metabolism and pharmacokinetics (ADME). wuxiapptec.com |
| Carbon-13 (¹³C) | [¹³C]-Acetone | Condensation with an amino alcohol | Probing reaction mechanisms involving the gem-dimethyl group. |
Mechanistic Investigations and Synthetic Utility of 2,2 Dimethyloxazolidine Reactivity
Ring-Opening Pathways and Product Transformations
The cleavage of the 2,2-dimethyloxazolidine ring is a key transformation that underpins its utility in synthesis. This process can be initiated by hydrolysis under both acidic and basic conditions, or by the attack of various nucleophiles. The predictable nature of this ring-opening is fundamental to its role as a protecting group for the β-amino alcohol scaffold.
The this compound ring is an acetal-like structure and, as such, is susceptible to hydrolysis, which results in its cleavage to the parent β-amino alcohol and acetone (B3395972). This reaction is most commonly catalyzed by acid. The high sensitivity of 2,2-dimethyloxazolidines, often referred to as pseudoprolines (ΨMe,Mepro) in peptide chemistry, to acidic conditions allows for their facile removal. researchgate.net For instance, they can be cleaved within minutes using trifluoroacetic acid (TFA). researchgate.net
Basic hydrolysis of 2,2-dimethyloxazolidines is also possible, although it generally requires more forcing conditions than acid-catalyzed cleavage. chemguide.co.uk The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the C2 carbon of the oxazolidine (B1195125) ring. This process is analogous to the saponification of esters and is generally irreversible. libretexts.orgchemguide.co.uk
| Condition | Reagent Example | Mechanism | Key Features |
| Acidic | Dilute HCl, Trifluoroacetic Acid (TFA) | Protonation of ring oxygen followed by nucleophilic attack of water. masterorganicchemistry.com | Fast and efficient, often completed in minutes. researchgate.net Reversible reaction driven to completion by excess water. chemguide.co.uk |
| Basic | Sodium Hydroxide (NaOH) solution | Direct nucleophilic attack of hydroxide ion on the C2 carbon. chemguide.co.uk | Generally requires harsher conditions (e.g., heating). openstax.org Reaction is irreversible. chemguide.co.uk |
The ring-opening of epoxides, or oxiranes, by nucleophiles is a fundamental method for the synthesis of β-substituted alcohols. researchgate.net When the nucleophile is an amine, this reaction provides a direct route to β-amino alcohols. The this compound structure can be involved in this chemistry, typically as a masked form of a β-amino alcohol that is revealed after a primary nucleophilic ring-opening event.
In a typical sequence, a nucleophile will attack an epoxide, leading to the formation of an alcohol. If the nucleophile contains a protected amino group, subsequent deprotection can yield a β-amino alcohol. While direct attack of an oxirane on a this compound ring is not a common synthetic strategy, the interplay between these two functionalities is crucial in the synthesis of complex molecules. For example, a molecule containing both an epoxide and a distant this compound-protected amino alcohol might undergo an intramolecular ring-opening of the epoxide, followed by deprotection of the oxazolidine to reveal a more complex polyol amino structure.
The regioselectivity of the epoxide ring-opening is a critical aspect of these reactions. rsc.org Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com Conversely, under acidic conditions, the reaction has more SN1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. masterorganicchemistry.comopenstax.orglibretexts.org
The generation of β-amino alcohol scaffolds is a primary application of this compound chemistry. nih.govgchemglobal.comnih.gov These scaffolds are prevalent in a wide range of biologically active natural products, pharmaceuticals, and are also used as chiral auxiliaries and ligands in asymmetric synthesis. diva-portal.org
The this compound serves as an effective protecting group for the 1,2-amino alcohol functionality. organic-chemistry.orgoup.combiosynth.comwikipedia.org This protection strategy allows for chemical transformations to be performed on other parts of the molecule without affecting the sensitive amino and hydroxyl groups. The subsequent deprotection, typically via acid-catalyzed hydrolysis, regenerates the β-amino alcohol scaffold cleanly and efficiently. researchgate.net
For example, in the synthesis of complex peptides, serine or threonine residues can be protected as 2,2-dimethyloxazolidines. researchgate.net This strategy can help to overcome difficult coupling steps and prevent side reactions. After the peptide chain has been assembled, the oxazolidine ring is readily cleaved to restore the original amino acid structure.
Stereocontrolled Reactions Employing this compound Derivatives
The steric bulk and defined conformational preferences of the this compound ring make it an excellent chiral auxiliary for controlling the stereochemistry of reactions at adjacent prochiral centers. By temporarily attaching this chiral moiety to a substrate, it is possible to achieve high levels of diastereoselectivity in a variety of transformations.
The use of this compound as a chiral auxiliary has been successfully demonstrated in the diastereoselective epoxidation of α,β-unsaturated carbonyl compounds. researchgate.net For instance, in the oxidation of tiglic acid amides derived from chiral amino alcohols, the this compound auxiliary exerts significant stereocontrol. researchgate.net
Interestingly, the sense of diastereoselectivity can be dependent on the oxidizing agent used. When employing dimethyldioxirane (B1199080) (DMD) and meta-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of such derivatives, high diastereoselectivities are often observed, but with opposite stereochemical outcomes. researchgate.netnih.gov This divergence is attributed to different transition state geometries, where steric interactions may dominate with one reagent, while hydrogen bonding or other electronic effects may be the controlling factor with the other. acs.orgmasterorganicchemistry.com
| Oxidizing Agent | Typical Diastereomeric Ratio (d.r.) | Proposed Control Element |
| DMD | High | Steric hindrance from the oxazolidine ring directing the approach of the oxidant. researchgate.net |
| m-CPBA | High (often opposite to DMD) | Potential for hydrogen bonding between the peracid and the substrate, leading to a different approach trajectory. researchgate.net |
The chiral scaffold provided by the this compound ring can also effectively control the π-facial selectivity in cycloaddition and ene reactions. researchgate.net This has been demonstrated in reactions with singlet oxygen (1O2), a highly reactive dienophile and enophile. illinois.edursc.orgresearchgate.netbohrium.com
In the ene reaction of singlet oxygen with tiglic acid derivatives bearing a this compound chiral auxiliary, the stereochemical outcome is influenced by the steric environment created by the auxiliary. researchgate.net However, the small size of singlet oxygen can lead to lower levels of diastereoselectivity compared to bulkier reagents. researchgate.net
For [4+2] cycloadditions with singlet oxygen, sorbic acid derivatives attached to optically active 2,2-dimethyloxazolidines have been investigated. illinois.edu To achieve high selectivity, a large substituent on the oxazolidine ring is often required to effectively block one of the faces of the diene system from the approaching singlet oxygen. illinois.edu
| Reaction Type | Reagent | Key Factor for Selectivity | Observed Selectivity |
| Ene Reaction | Singlet Oxygen (1O2) | Steric hindrance from the chiral auxiliary. researchgate.net | Lower stereoselection due to the small size of 1O2. researchgate.net |
| [4+2] Cycloaddition | Singlet Oxygen (1O2) | Size of the substituent on the oxazolidine ring. illinois.edu | High selectivity can be achieved with bulky substituents. illinois.edu |
Asymmetric Alkylations and Nucleophilic Additions to Aldehyde Derivatives
The utility of this compound as a chiral auxiliary is prominently demonstrated in its application to the asymmetric synthesis of α- and β-substituted aldehydes. Specifically, N-acyl-5,5-dimethyloxazolidin-2-ones, which are derivatives of this compound, serve as effective templates for controlling stereochemistry in alkylation and nucleophilic addition reactions.
In one significant application, the diastereoselective enolate alkylation of (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones has been employed for the asymmetric synthesis of chiral aldehydes. rsc.orgnih.gov This methodology leads to the formation of α-substituted-N-acyl-5,5-dimethyloxazolidin-2-ones with good to excellent diastereoselectivity, typically ranging from 85–94% diastereomeric excess (de). Subsequent reduction of these intermediates, for instance with diisobutylaluminium hydride (DIBAL), yields non-racemic α-substituted aldehydes with high enantiomeric excess (87–94% ee) and without significant loss of stereochemical integrity. rsc.orgnih.gov
Furthermore, this strategy has been extended to the synthesis of β-substituted aldehydes through the diastereoselective conjugate addition of organocuprates to (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones. rsc.orgnih.gov These reactions are known to proceed with high diastereoselectivity, often exceeding 95% de. The resulting conjugate addition products can then be reduced to afford β-substituted aldehydes in high yields and with excellent enantiomeric purity, generally above 95% ee. rsc.orgnih.gov A notable example of this is the asymmetric synthesis of (R)-3-isopropenylhept-6-enal, a component of the sex pheromones of the California red scale. rsc.org
Table 1: Diastereoselective Alkylation and Conjugate Addition for Asymmetric Aldehyde Synthesis
| Reaction Type | Chiral Auxiliary Derivative | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Aldehyde Product |
| Enolate Alkylation | (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | 85-94% | 87-94% |
| Conjugate Addition | (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | >95% | >95% |
Enantioselective Transformations via Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds by temporarily introducing a chiral element to a substrate to direct the stereochemical outcome of a reaction. williams.edursc.orgsigmaaldrich.com Oxazolidinone derivatives, including those derived from this compound, are a well-established class of chiral auxiliaries that have been successfully employed in a variety of enantioselective transformations. williams.edursc.orgsigmaaldrich.com
The effectiveness of these auxiliaries stems from their ability to create a sterically defined environment around the reacting center, thereby favoring the approach of reagents from one direction over the other. For an auxiliary to be synthetically useful, it must be easily attached to the substrate, effectively control the stereochemistry of the desired transformation, and be readily removable under mild conditions to furnish the chiral product without racemization. williams.edu
The application of sulfur-based analogs of oxazolidinones, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, has also gained traction in asymmetric synthesis. scielo.org.mx In some instances, these sulfur-containing auxiliaries have demonstrated superior performance compared to their oxygen-based counterparts, offering high levels of diastereoselectivity in reactions like Michael additions. scielo.org.mx
Carbon-Carbon Bond Forming Reactions
Palladium-Catalyzed Arylation and Vinylation Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed arylation or vinylation of the carbon framework of this compound is not extensively documented, the oxazolidinone scaffold, of which this compound is a derivative, has been successfully utilized in such transformations.
One notable application is the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides a route to 3-aryl-2-oxazolidinones in good yields. nih.govdntb.gov.ua The success of this reaction is highly dependent on the choice of phosphine ligands, bases, and solvents. This transformation highlights the reactivity of the nitrogen atom within the oxazolidinone ring in palladium-catalyzed processes.
Furthermore, related oxazoline derivatives have been employed as directing groups in palladium-catalyzed C-H activation and functionalization reactions. For instance, an efficient and highly regioselective palladium-catalyzed ortho-alkoxylation of oxazoline-containing arenes has been reported. nih.gov This demonstrates the potential of the oxazoline/oxazolidine ring system to facilitate regioselective C-C bond formation on an appended aromatic ring.
In the context of vinylation, palladium-catalyzed methods for the N-vinylation of azaheterocycles with vinyl triflates have been developed, offering a stereospecific route to N-vinyl derivatives. nih.gov While not specific to this compound, this chemistry suggests the possibility of similar transformations with the oxazolidine nitrogen.
Barbier-Type Reactions with Organometallic Reagents
The Barbier reaction is an organometallic reaction that involves the in-situ formation of an organometallic species from an alkyl halide and a metal, which then adds to a carbonyl compound. wikipedia.orgresearchtrends.net This one-pot procedure is a key distinction from the Grignard reaction, where the organometallic reagent is prepared separately. wikipedia.orguwimona.edu.jm Barbier reactions are versatile, employing a range of metals such as magnesium, zinc, indium, and tin, and are often compatible with aqueous media, making them a valuable tool in green chemistry. wikipedia.orgresearchtrends.netresearchgate.net
The reaction product is typically a primary, secondary, or tertiary alcohol. wikipedia.org While direct examples of Barbier-type reactions involving this compound as a substrate are not prevalent in the literature, the synthetic utility of this reaction can be envisioned in the context of aldehydes and ketones derived from this compound auxiliaries. Chiral aldehydes, synthesized via the asymmetric alkylation methods described in section 3.2.3, could serve as electrophiles in Barbier-type reactions with various organometallic reagents. This would provide a pathway to chiral secondary alcohols with the newly formed stereocenter's configuration being influenced by the existing chirality in the aldehyde.
The regioselectivity of Barbier reactions, particularly with substituted allylic halides, can be influenced by factors such as the nature of the halide, the carbonyl compound, steric effects, the solvent, and the metal used. mdpi.com
Multi-Component Reactions (e.g., GBB Reaction)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prominent example of an isocyanide-based MCR that yields fused imidazo[1,2-a]-heterocycles from the reaction of an amidine, an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.netrug.nlnih.gov
The synthetic utility of this compound in the context of the GBB reaction lies in its role as a precursor to chiral aldehydes. As detailed in section 3.2.3, asymmetric alkylation of N-acyl-2,2-dimethyloxazolidine derivatives provides a reliable route to enantiomerically enriched aldehydes. These chiral aldehydes can then be employed as one of the three components in the GBB reaction. This sequential approach allows for the transfer of chirality from the this compound auxiliary to the final heterocyclic product.
The GBB reaction is known for its broad substrate scope and is often promoted by Brønsted or Lewis acid catalysts. rug.nl The reaction proceeds through the formation of a Schiff base from the amidine and aldehyde, which is then attacked by the isocyanide. Subsequent intramolecular cyclization and rearrangement lead to the final product. The use of chiral aldehydes derived from this compound in this reaction would result in the formation of diastereomeric products, with the potential for high diastereoselectivity depending on the nature of the substrates and reaction conditions.
Regioselective Functionalization and Derivatization
The regioselective functionalization of heterocyclic compounds is a cornerstone of synthetic chemistry, enabling the precise modification of molecular scaffolds to fine-tune their properties. For this compound, regioselectivity can be explored in reactions involving the ring atoms or the substituents.
One area of interest is the regioselective ring-opening of the oxazolidine core. While the this compound ring is relatively stable, under certain conditions, it can be cleaved to reveal the underlying amino alcohol functionality. For instance, the decarboxylative ring-opening of related 2-oxazolidinones can be achieved with chalcogenolate anions to produce β-chalcogen amines in a regioselective manner. rsc.org This suggests that similar strategies could be developed for the regioselective cleavage of the C-O or C-N bonds in this compound derivatives.
The regioselectivity of ring-opening reactions is also a topic of study for related small-ring heterocycles, such as 2,2-dimethylaziridines. The ring-opening of N-acylated 2,2-dimethylaziridines with nucleophiles like sodium thiophenolate has been shown to proceed with a preference for attack at the more substituted carbon, a phenomenon influenced by the electronic and steric properties of the N-acyl group. tmu.edu.tw
Furthermore, derivatization of the this compound scaffold can be achieved through reactions at the nitrogen atom or at the carbon backbone, if appropriately functionalized. For example, the nitrogen atom can be acylated or alkylated to introduce a wide range of substituents. The development of methods for the regioselective functionalization of the C4 and C5 positions would further enhance the synthetic utility of this heterocyclic system.
Role of 2,2 Dimethyloxazolidine in Asymmetric Synthesis and Complex Molecule Construction
2,2-Dimethyloxazolidine as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product. Oxazolidine-based auxiliaries, particularly those derived from readily available amino alcohols, have been extensively studied and applied in asymmetric synthesis. The this compound framework offers specific advantages in terms of conformational control and stereochemical induction.
The effectiveness of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment that favors the approach of a reagent from a specific trajectory. The design of this compound-based auxiliaries leverages the principles of steric hindrance and conformational rigidity to achieve high levels of stereocontrol.
The presence of the gem-dimethyl group at the C2 position of the oxazolidine (B1195125) ring plays a crucial role in restricting the conformational freedom of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopic studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), on N-acyl-2,2-dimethyloxazolidines have shown that they predominantly exist as a single rotational isomer in solution. rsc.org This is in contrast to N-acyloxazolidines lacking the gem-dimethyl substitution, which often exist as a mixture of E and Z rotational isomers. rsc.org This conformational locking is attributed to the steric hindrance imposed by the two methyl groups, which forces the acyl group to adopt a specific orientation to minimize steric strain.
Molecular mechanics calculations support these experimental findings, suggesting that the energy-minimized conformation of N-acyl-2,2-dimethyloxazolidines resembles a C-5 envelope, with the acyl group adopting a trans (Z) stereochemistry relative to the ring. rsc.org This well-defined and predictable conformation is key to its function as a chiral auxiliary. When an N-acyl-2,2-dimethyloxazolidine is converted to its enolate, the rigid ring structure and the bulky substituent at C4 effectively shield one face of the enolate. This steric blockade directs the approach of an electrophile to the less hindered face, resulting in a highly diastereoselective bond formation. The "SuperQuat" N-acyl-5,5-dimethyloxazolidin-2-ones, which are structurally related, have demonstrated that the gem-dimethyl group is instrumental in inhibiting endocyclic nucleophilic attack during reduction, further highlighting the steric influence of this motif. rsc.org
The design principle, therefore, relies on the synergistic effect of the chiral center at C4 (or C5) and the conformation-restricting gem-dimethyl group at C2. This combination creates a predictable and effective chiral environment for a variety of asymmetric transformations.
The conformational rigidity and effective facial shielding offered by this compound-based chiral auxiliaries have been exploited in a range of diastereoselective reactions to produce optically active compounds. These auxiliaries have proven to be particularly effective in controlling the stereochemistry of enolate alkylation and aldol (B89426) reactions.
Diastereoselective Alkylation:
In the presence of a strong base, N-acyl-2,2-dimethyloxazolidine derivatives form rigid, chelated (Z)-enolates. The bulky substituent at the C4 position, in conjunction with the conformationally locked ring, directs the approach of an electrophile to the opposite face, leading to high diastereoselectivity. For instance, the alkylation of N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones has been shown to proceed with high diastereoselectivity (85–94% de), affording a range of α-substituted products. rsc.org Subsequent reductive cleavage of the auxiliary yields the corresponding chiral aldehydes without loss of stereochemical integrity (87–94% ee). rsc.org
| Electrophile | Diastereomeric Excess (de) | Reference |
| Benzyl bromide | >95% | rsc.org |
| Allyl iodide | 90% | rsc.org |
| Methyl iodide | 85% | rsc.org |
| Table 1: Diastereoselective alkylation of (S)-N-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one. |
Diastereoselective Aldol Reactions:
The aldol reaction is a powerful tool for the construction of carbon-carbon bonds and the creation of new stereocenters. Chiral oxazolidinone auxiliaries are widely used to control the stereochemical outcome of these reactions. nih.govnih.gov While specific examples detailing the use of simple N-acyl-2,2-dimethyloxazolidines in aldol reactions are less common in readily available literature compared to the more extensively studied Evans auxiliaries, the principles of stereochemical control are analogous. The formation of a chelated Z-enolate, combined with the steric bias of the auxiliary, directs the approach of an aldehyde to one face of the enolate, leading to the formation of syn or anti aldol products with high diastereoselectivity. The choice of Lewis acid can also influence the stereochemical outcome, allowing for access to different diastereomers from the same chiral auxiliary. nih.gov
The utility of these auxiliaries is further enhanced by the fact that they can be cleaved under mild conditions to afford the desired chiral carboxylic acids, alcohols, or aldehydes, and the auxiliary can often be recovered and reused. williams.edunih.gov
This compound as a Key Chiral Building Block
Beyond its role as a temporary director of stereochemistry, the this compound ring system can be incorporated as a permanent structural feature in the target molecule. As a chiral building block, it provides a stereochemically defined scaffold from which more complex molecules can be constructed.
Derivatives of this compound, often prepared from readily available and inexpensive chiral amino acids, serve as versatile starting materials for the synthesis of a variety of stereochemically defined intermediates. These intermediates are valuable precursors for the synthesis of natural products and pharmaceuticals.
For example, chiral 2-amino ethers can be synthesized through the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols. semanticscholar.org This methodology provides a stereocontrolled route to these important structural motifs. Furthermore, chiral vicinal amino alcohol derivatives can be accessed via the asymmetric ring opening of aziridines with alcohols and carboxylic acids, a reaction that can be catalyzed by chiral Lewis acids. rsc.org
The this compound framework can also be used to prepare chiral aldehydes, which are versatile intermediates in organic synthesis. For instance, (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones can be reduced with diisobutylaluminium hydride (DIBAL) to afford non-racemic α-substituted aldehydes in high enantiomeric excess. rsc.org
| Starting Material | Intermediate | Application | Reference |
| Oxazolidinone-fused aziridine | 2-Amino ether | Synthesis of neuraminidase inhibitors | semanticscholar.org |
| N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | α-Substituted aldehyde | General synthetic intermediate | rsc.org |
| Table 2: Examples of stereochemically defined intermediates synthesized from this compound derivatives. |
Peptide mimetics and non-proteinogenic amino acids are of significant interest in medicinal chemistry as they can lead to peptides with enhanced stability, bioavailability, and biological activity. The this compound scaffold has proven to be a useful building block in the synthesis of these modified amino acids and peptide analogs.
The synthesis of β-amino acids, which are important components of many biologically active molecules, can be achieved using chiral isoxazolines derived from this compound precursors. nih.gov Furthermore, the synthesis of β²,²-amino acids, which contain a quaternary stereocenter, has been accomplished through the stereoselective alkylation of isoserine derivatives protected as a bicyclic N,O-acetal, a structure closely related to this compound.
The conformational constraints imposed by the this compound ring can also be exploited to create peptide turn mimetics. Cyclic tripeptides incorporating this scaffold have been synthesized and investigated as potential inducers of β-turn conformations in peptides. The rigid structure of the oxazolidinone ring, when incorporated into a peptide backbone, can force the peptide chain to adopt a specific secondary structure, which is often crucial for biological activity.
| Target Molecule | Synthetic Strategy | Reference |
| β-Amino acids | From chiral isoxazolines | nih.gov |
| β²,²-Amino acids | Stereoselective alkylation of isoserine derivatives | |
| Cyclic peptide mimetics | Incorporation of the oxazolidinone scaffold | |
| Table 3: Application of this compound in the synthesis of peptide mimetics and non-proteinogenic amino acids. |
The this compound ring can serve as a foundation for the construction of more complex, fused heterocyclic systems. These advanced scaffolds are often found in the core structures of natural products and medicinally important compounds.
One approach to constructing fused heterocycles involves the Dieckmann cyclization of oxazolidine templates derived from amino acids. nih.gov This strategy has been used to synthesize fused tetramate-oxazolidine and -imidazolidine derivatives, which have shown antibacterial activity. nih.gov The stereochemical outcome of the cyclization can be controlled by the substituents on the oxazolidine ring.
Another strategy involves the stereocontrolled ring-opening of oxazolidinone-fused aziridines, which can lead to the formation of more complex 2-amino ether frameworks. semanticscholar.org Furthermore, the synthesis of oxazolidinonyl-fused piperidines has been reported, which are of interest as selective muscarinic (M1) receptor agonists. These examples demonstrate that the this compound core can be elaborated into more complex bicyclic and fused heterocyclic systems, highlighting its utility as a versatile building block in the synthesis of diverse molecular architectures.
Protective Group Functionality for Amino Alcohols in Synthetic Routes
In the intricate field of organic synthesis, particularly in the construction of complex molecules and asymmetric synthesis, the strategic use of protecting groups is fundamental. cem.com These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. cem.com For amino alcohols, which contain two reactive sites—a nucleophilic amino group and a hydroxyl group—this protection is especially critical. gaylordchemical.com The this compound group, formed by the reaction of an amino alcohol with acetone (B3395972) or a related ketone, serves as an efficient bifunctional protecting group, simultaneously masking both the amino and hydroxyl functionalities.
This cyclic ketal structure is particularly valuable in the synthesis of vicinal (1,2-) and 1,3-amino alcohols, which are key structural motifs in a vast array of biologically active natural products, pharmaceuticals, and chiral auxiliaries. diva-portal.orgnih.gov The formation of the this compound ring provides several advantages: it is generally easy to install, stable under a variety of common reaction conditions, and can be removed under specific, often mild, acidic conditions to regenerate the original amino alcohol. ucla.eduorganic-synthesis.com
The rigidity of the oxazolidine ring can also play a crucial role in controlling stereochemistry during subsequent synthetic steps. By locking the relative orientation of the amino and hydroxyl groups, it can influence the facial selectivity of reactions at adjacent centers, making it a valuable tool in diastereoselective synthesis. researchgate.net
The following table outlines typical conditions for the formation and cleavage of this compound as a protecting group for amino alcohols.
| Operation | Reagents and Conditions | Substrate Scope |
| Protection (Formation) | Acetone, 2,2-dimethoxypropane (B42991); Catalysts: p-toluenesulfonic acid (p-TSA), pyridinium (B92312) p-toluenesulfonate (PPTS), copper sulfate (B86663) (CuSO₄). organic-synthesis.com | 1,2- and 1,3-amino alcohols |
| Deprotection (Cleavage) | Mild acidic conditions: Acetic acid in water/THF, dilute hydrochloric acid (HCl). organic-synthesis.com | N/A |
Detailed research findings have demonstrated the utility of this compound in various synthetic contexts. For instance, in the synthesis of complex natural products, the protection of a serine-derived aldehyde as an N-Boc-2,2-dimethyloxazolidine allowed for highly diastereoselective additions to the aldehyde, a key step in constructing the carbon skeleton. researchgate.net This strategy has been applied to the synthesis of phytosphingosine (B30862) and aza-sugars like nojirimycin. researchgate.net
Furthermore, the stability of the this compound group to certain reductive and oxidative conditions allows for selective manipulations elsewhere in the molecule. This robustness, combined with the ability to introduce and remove the group under relatively mild conditions, underscores its importance as a protective group in multi-step synthetic sequences. The development of such protecting group strategies is a continuous effort in organic chemistry, aiming to enhance the efficiency and elegance of synthetic routes toward complex molecular targets. sigmaaldrich.com
Advanced Characterization and Theoretical Modeling of 2,2 Dimethyloxazolidine Systems
Spectroscopic Analysis for Structural Elucidation and Stereochemistry
A comprehensive understanding of the molecular architecture of 2,2-dimethyloxazolidine systems is achieved through the application of various spectroscopic methods. Each technique offers unique information, and their combined use allows for an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each nucleus, while advanced techniques like 2D-NOESY and variable-temperature NMR reveal through-space interactions and dynamic processes.
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound provide foundational data for its structural confirmation. The chemical shifts are influenced by the electronic environment of the nuclei. For N-acyl derivatives, the substitution on the nitrogen atom significantly affects the chemical shifts of the ring atoms.
Interactive Table: Typical ¹³C NMR Chemical Shifts for N-Aroyl-2,2-dimethyloxazolidines (Data sourced from research on various N-aroyl derivatives)
| Carbon Atom | Chemical Shift Range (ppm) | Notes |
| C=O | 167.5 - 170.1 | The chemical shift of the carbonyl carbon is sensitive to the substituents on the aroyl group. |
| C-2 | 92.5 - 93.1 | Quaternary carbon, typically shows a sharp signal. Its chemical shift is influenced by the nature of the N-substituent. |
| C-4 | 46.5 - 47.0 | Methylene (B1212753) carbon adjacent to the nitrogen atom. |
| C-5 | 63.8 - 64.3 | Methylene carbon adjacent to the oxygen atom. |
| 2-(CH₃)₂ | 24.5 - 25.1 | The gem-dimethyl carbons can sometimes appear as a single sharp signal or as two distinct signals depending on the molecular conformation and temperature. |
2D-NOESY Spectroscopy: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining the stereochemistry of substituted this compound systems, particularly for N-acyl derivatives which can exist as rotational isomers (rotamers) due to restricted rotation around the amide bond. researchgate.netcdnsciencepub.com For instance, in N-acetyl-2,2-dimethyloxazolidine, a NOESY experiment can confirm the Z (or trans) stereochemistry by showing a cross-peak between the protons of the acetyl group and the protons at the C-4 position of the oxazolidine (B1195125) ring. researchgate.netcdnsciencepub.com Similarly, for N-aroyl derivatives, a cross-peak between the ortho protons of the phenyl ring and the C-4 methylene protons confirms the Z stereochemistry. researchgate.net
Variable Temperature (VT) NMR: VT-NMR studies are employed to investigate dynamic processes such as rotational isomerism. cdnsciencepub.com In some N-substituted oxazolidines, the interconversion between E and Z rotamers is slow on the NMR timescale at room temperature, resulting in two sets of signals. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). cdnsciencepub.com This phenomenon allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. cdnsciencepub.com For N-acetyl-2,2-dimethyloxazolidine, however, it exists predominantly as a single rotational isomer in solution. researchgate.netcdnsciencepub.com
Interactive Table: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary amine |
| 2850 - 3000 | C-H stretch | Alkanes (CH₂, CH₃) |
| 1360 - 1385 | C-H bend | Gem-dimethyl group |
| 1000 - 1300 | C-N stretch | Amine |
| 1000 - 1300 | C-O stretch | Ether |
The presence of a broad band in the N-H stretching region would be indicative of hydrogen bonding in condensed phases. For N-acyl derivatives, a strong absorption band in the range of 1630-1670 cm⁻¹ would be expected for the amide carbonyl (C=O) stretch.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound.
For this compound (C₅H₁₁NO, molecular weight: 101.15 g/mol ), the mass spectrum shows a molecular ion peak at m/z 101. The fragmentation of the molecular ion provides insight into the structure. The fragmentation of cyclic amines and ethers often involves α-cleavage, which is the breaking of a bond adjacent to the heteroatom.
Based on data from the NIST Mass Spectrometry Data Center, the most prominent peaks in the GC-MS of this compound are observed at m/z 70, 42, and 44. nih.gov
Interactive Table: Prominent Mass Fragments of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 101 | [C₅H₁₁NO]⁺ | Molecular Ion |
| 86 | [C₄H₈NO]⁺ | Loss of a methyl radical (•CH₃) |
| 70 | [C₄H₈N]⁺ | α-cleavage with loss of the •CH₂OH radical |
| 44 | [C₂H₆N]⁺ | Cleavage of the ring |
| 42 | [C₂H₄N]⁺ | Cleavage of the ring |
The fragmentation pattern is consistent with the cyclic structure containing nitrogen and oxygen heteroatoms and a gem-dimethyl group.
Molecular mechanics calculations on N-acetyl-2,2-dimethyloxazolidine suggest that the oxazolidine ring adopts a C-5 envelope conformation. cdnsciencepub.com In this conformation, the C-5 atom is out of the plane formed by the other four atoms of the ring. This puckered conformation helps to alleviate steric strain within the five-membered ring. For chiral derivatives of this compound, X-ray crystallography would be the definitive method for determining the absolute configuration of the stereocenters.
Conformational Studies and Stereochemical Aspects
The five-membered ring of this compound is not planar and can adopt various puckered conformations. Furthermore, the introduction of a substituent on the nitrogen atom can lead to rotational isomerism.
The bond between the nitrogen atom and an acyl substituent in N-acyl-2,2-dimethyloxazolidines has a significant double bond character, which restricts free rotation and can lead to the existence of E and Z rotational isomers. cdnsciencepub.com
Research has shown that N-acetyl-2,2-dimethyloxazolidine and N-aroyl-2,2-dimethyloxazolidines exist predominantly as a single rotamer in solution, which has been identified as the Z isomer. researchgate.netcdnsciencepub.com This preference is attributed to the steric hindrance between the bulky 2,2-dimethyl groups and the acyl substituent, which destabilizes the E isomer. cdnsciencepub.com
For other N-acyloxazolidines without the gem-dimethyl group at the C-2 position, both E and Z isomers can be observed in solution. The energy barriers for the interconversion of these rotamers have been determined using variable-temperature NMR. For example, the free energy of activation for the interconversion of rotamers in N-acetyloxazolidine has been estimated to be around 17.4 kcal/mol. cdnsciencepub.com The presence of the 2,2-dimethyl group in N-acetyl-2,2-dimethyloxazolidine increases the energy difference between the Z and E isomers to such an extent that the E isomer is not significantly populated at room temperature. cdnsciencepub.com Molecular mechanics calculations have supported these experimental findings, showing a greater energy difference between the Z and E isomers for N-acetyl-2,2-dimethyloxazolidine compared to its analogs without the gem-dimethyl substitution. cdnsciencepub.com
Analysis of Ring Conformations (e.g., C-5 Envelope, Boat, Half-Chair)
The five-membered oxazolidine ring is non-planar and adopts puckered conformations to alleviate torsional strain. Unlike six-membered rings which predominantly adopt chair conformations, the most stable conformations for five-membered rings are the envelope and the half-chair (or twist) forms. researchgate.netmasterorganicchemistry.com
Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of the plane, resembling an open envelope with its flap up. For the this compound ring, any of the five atoms (N-1, C-2, O-3, C-4, or C-5) can theoretically be the out-of-plane atom, leading to various envelope forms. The specific preference is dictated by the substitution pattern and the minimization of steric and torsional strain. Crystal structure analyses of related chiral oxazolidinone derivatives have identified envelope conformations with either a carbon or oxygen atom serving as the 'flap'. researchgate.net
Half-Chair (or Twist) Conformation: In the half-chair conformation, two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This conformation typically possesses a C2 axis of symmetry. The half-chair conformation often represents an energy minimum or a transition state between two envelope forms. researchgate.net
The term "boat" conformation is generally reserved for six-membered rings. youtube.com However, in the context of five-membered rings, it may be used colloquially to describe certain puckered forms, though "envelope" and "half-chair" are the more precise descriptors. The presence of the gem-dimethyl group at the C-2 position in this compound significantly influences the ring's puckering, often favoring conformations that minimize steric interactions between the methyl groups and substituents on other parts of the ring.
Conformational Preferences and Their Influence on Reactivity
The specific conformation adopted by the this compound ring directly impacts the chemical reactivity of the molecule. The spatial orientation of substituents, described as pseudo-axial or pseudo-equatorial, is determined by the ring's pucker. This orientation can dictate the stereochemical outcome of reactions at or near the ring.
The relationship between conformation and reactivity is a fundamental principle in stereochemistry. slideshare.net For cyclic compounds, the accessibility of reaction sites and the stereoelectronic requirements of the reaction mechanism are highly dependent on the ring's conformation. For instance, in reactions involving nucleophilic attack or elimination, the trajectory of the approaching or departing groups is influenced by the steric hindrance imposed by the ring's substituents. Equatorial substituents are often more reactive than their axial counterparts due to reduced steric hindrance. slideshare.net
In the context of this compound derivatives used as chiral auxiliaries, the ring's conformational bias is key to achieving high diastereoselectivity. The puckered ring structure creates a rigid and predictable chiral environment. This forces reagents to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. For example, in the Staudinger reaction for β-lactam synthesis, chiral oxazolidin-2-ones derived from D-mannitol have been shown to yield high diastereoselectivity, an outcome directly attributable to the conformational rigidity of the auxiliary. researchgate.net
Conformational Equilibria in Derivatives (e.g., Cis/Trans Peptide Bonds)
When a this compound ring is incorporated into a peptide backbone (for instance, by deriving it from amino acids like serine or threonine, creating a so-called pseudoproline), it exerts a profound influence on the conformational equilibrium of the preceding peptide bond. The amide bond preceding a proline or proline-like residue can exist in either a cis or trans conformation. While the trans form is overwhelmingly favored in most peptide linkages (with an energy difference of ~2-3 kcal/mol), the energy barrier for the Xaa-Pro bond is much lower, leading to a significant population of the cis isomer. nih.gov
The rigid, puckered structure of the oxazolidine ring can further modulate this equilibrium. The steric interactions between the oxazolidine ring and the substituents of the preceding amino acid (Xaa) can stabilize one isomer over the other. Studies on δ-azaproline, a proline surrogate, have shown that the cis/trans isomerization can be tuned by protecting groups on the ring's nitrogen atom, highlighting the sensitivity of this equilibrium to the local chemical environment. nih.gov In pseudoproline derivatives, the oxazolidine ring structure is known to favor a cis conformation, which can be exploited in peptide synthesis to induce specific secondary structures like β-turns or to prevent aggregation during synthesis. mdpi.comsemanticscholar.org The equilibrium between the cis and trans conformers is a critical factor in protein folding and function. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools for investigating the structure, energetics, and reactivity of this compound systems at an atomic level. These methods complement experimental data and allow for the exploration of transient species and reaction pathways that are difficult to observe directly.
Molecular Mechanics (MMX) and Force Field Calculations for Conformation and Energetics
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. The energy is calculated as a function of nuclear positions using a set of empirical potential energy functions known as a force field. ethz.ch These force fields, such as MMX, AMBER, or MMFF, parameterize interactions like bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. nih.govgithub.io
MM calculations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound. By systematically rotating bonds and calculating the potential energy, a detailed potential energy surface can be generated. This allows for the identification of low-energy conformations (e.g., different envelope and half-chair forms) and the determination of the energy barriers between them. The accuracy of these calculations is highly dependent on the quality of the force field parameters for the specific atomic arrangements present in the oxazolidine ring. nih.gov
Below is a hypothetical data table illustrating the kind of information that can be obtained from MM calculations on the relative energies of different ring conformations for a substituted this compound.
| Conformation | Puckering Atom(s) | Dihedral Angle (C5-N1-C2-O3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Envelope (E₁) | C5 | 25.5° | 0.00 | 65.1 |
| Half-Chair (HC) | C5, N1 | -18.2° | 0.55 | 24.9 |
| Envelope (E₂) | N1 | -30.1° | 1.20 | 10.0 |
Note: The data in this table is illustrative and intended to represent typical outputs from molecular mechanics calculations.
Quantum Chemical Calculations for Electronic Structure and Reaction Pathway Prediction
Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide a more fundamental and often more accurate description of molecular systems than MM methods. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations can be used to determine the electronic structure, molecular orbitals, and charge distribution of this compound. nih.govrsc.org
These calculations are invaluable for:
Verifying MM Results: Quantum calculations can be used to obtain highly accurate energies for key conformations identified by MM, providing a benchmark for the force field's accuracy. researchgate.net
Calculating Electronic Properties: Properties such as dipole moments, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO) can be computed, offering insights into the molecule's reactivity and intermolecular interactions. researchgate.net
Predicting Reaction Pathways: A key strength of quantum chemistry is its ability to model chemical reactions. researchgate.net By locating transition state structures and calculating activation energies, entire reaction pathways can be mapped out. This allows researchers to predict the feasibility of a reaction, understand its mechanism, and rationalize the observed product distribution. For instance, calculations could be used to model the transition state of a nucleophilic attack on a derivative of this compound, explaining why a particular stereoisomer is formed. nih.gov
Predictive Modeling of Stereoselectivity
Predicting the stereoselectivity of a reaction is a significant challenge in organic synthesis. Computational modeling has become an indispensable tool for understanding and predicting the stereochemical outcomes of reactions involving chiral molecules like this compound derivatives.
The basis for this predictive power lies in the calculation of transition state energies. rsc.org When a reaction can proceed through multiple stereoisomeric pathways (e.g., leading to R or S products, or syn or anti diastereomers), each pathway has a corresponding transition state. According to transition state theory, the ratio of the products is determined by the relative Gibbs free energies of these competing transition states.
For a reaction involving a this compound-based chiral auxiliary, the process would be:
Identify Competing Pathways: Determine the possible transition state structures leading to the different stereoisomeric products.
Conformational Search: Perform a thorough conformational search for each transition state, as their geometry can be complex.
Energy Calculation: Calculate the energies of the lowest-energy transition state for each pathway using high-level quantum chemical methods.
Predict Product Ratio: Use the calculated energy difference (ΔΔG‡) to predict the ratio of the stereoisomeric products.
This approach has been successfully used to explain the high diastereoselectivity observed in many asymmetric reactions. researchgate.net By modeling the steric and electronic interactions within the transition states, chemists can rationally design new catalysts and chiral auxiliaries with improved stereocontrol.
Q & A
Basic: What are the standard protocols for synthesizing 2,2-dimethyloxazolidine derivatives in peptide chemistry?
Answer:
this compound is commonly incorporated into peptides as a pseudoproline analog to disrupt secondary structures and improve synthetic yields. A validated protocol involves:
- Solid-phase peptide synthesis (SPPS): Using Fmoc-protected pseudoproline building blocks (e.g., Leu-Ψ(Pro)-OH derivatives) to replace Pro residues, enhancing solubility and reducing aggregation .
- Reaction conditions: Acidic cleavage (e.g., TFA) for deprotection, followed by HPLC purification. Studies confirm that this compound promotes trans Leu-Pro peptide bonds in STAT3 inhibitors, critical for bioactivity .
Basic: How is this compound used as a protecting group in organic synthesis?
Answer:
this compound serves as a dual protecting group for amines and hydroxyls in β-amino alcohols. A typical protocol includes:
- Formation: Reacting β-amino alcohols with 2-methoxypropene (2-MP) and PPTS (pyridinium p-toluenesulfonate) in toluene under mild conditions (~30°C, 24 h) .
- Applications: Used in multistep syntheses (e.g., theonellamide derivatives) to prevent undesired side reactions during reductions (e.g., DIBALH) or olefinations .
Advanced: How can researchers optimize reaction conditions to improve yields of this compound-containing compounds?
Answer:
Optimization requires systematic variation of catalysts, solvents, and stoichiometry. Key findings from reaction condition screens include:
| Entry | Catalyst | Solvent | Time | Yield (8) | Yield (9) |
|---|---|---|---|---|---|
| 1 | BF₃·Et₂O | Acetone | 23 h | 21% | – |
| 2 | PPTS | Acetone | 4 d | Mixture | 9% |
Adapted from
- Key insights: BF₃·Et₂O accelerates reaction kinetics but may lower selectivity, while PPTS improves regioselectivity at the cost of longer reaction times. Researchers should prioritize catalyst choice based on substrate sensitivity and desired product .
Advanced: What analytical techniques are employed to determine the enantiomeric purity of 1,2-amino alcohols using this compound?
Answer:
Chiral GC-FID analysis is the gold standard for enantiomeric excess (ee) determination:
- Derivatization: Convert 1,2-amino alcohols to this compound derivatives under acidic conditions (e.g., PPTS in acetone) to enhance volatility and chromatographic resolution .
- Validation: Compare retention times with authentic standards and quantify %ee using peak area ratios. This method achieves >99% accuracy in enantiopure syntheses (e.g., chemo-enzymatic routes to (R)- and (S)-configured amino alcohols) .
Advanced: How do steric and electronic factors influence the efficacy of this compound as a protecting group in complex syntheses?
Answer:
Steric hindrance from bulky substituents (e.g., TBS ethers) can impede oxazolidine formation, as observed in failed attempts to protect β-amino alcohols adjacent to OTBS groups . Mitigation strategies include:
- Pre-activation: Use of Lewis acids (e.g., BF₃·Et₂O) to pre-organize substrates.
- Alternative protecting groups: Switch to less sterically demanding groups (e.g., Boc) if oxazolidine formation is unfeasible .
Electronic effects (e.g., electron-withdrawing groups) may also reduce nucleophilicity of the amine, requiring harsher conditions for cyclization .
Methodological: How should researchers address contradictory data regarding the stereochemical outcomes of reactions involving this compound?
Answer:
Contradictions in stereochemical data (e.g., unexpected cis/trans ratios) can arise from:
- Reaction monitoring: Use real-time techniques like in-situ IR or LC-MS to detect intermediates and adjust conditions dynamically .
- Computational modeling: Docking studies (e.g., AutoDock-based protocols) to predict conformational preferences of oxazolidine-containing peptides, reconciling experimental and theoretical results .
- Control experiments: Synthesize and characterize all possible diastereomers to establish baseline data for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
